methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a thiazole ring, and several functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminobenzenethiol with acetic anhydride under acidic conditions.
Introduction of the Thiazole Ring: The thiazole ring is introduced via a condensation reaction between a thioamide and an α-haloketone.
Coupling of the Rings: The benzothiazole and thiazole rings are coupled through an acylation reaction using an appropriate acyl chloride.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzothiazole and thiazole rings.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole and thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. The benzothiazole and thiazole rings are known to interact with various biological targets, making this compound a candidate for drug development.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents. Its ability to interact with biological macromolecules makes it a promising candidate for therapeutic research.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The benzothiazole and thiazole rings can bind to enzyme active sites, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share the benzothiazole ring structure.
Thiazole Derivatives: Compounds such as thiazole-4-carboxylic acid and 2-aminothiazole share the thiazole ring structure.
Uniqueness
What sets methyl 2-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate apart is the combination of both benzothiazole and thiazole rings in a single molecule, along with the specific functional groups that enhance its reactivity and potential applications. This unique structure allows for a broader range of chemical reactions and biological interactions compared to its simpler counterparts.
Properties
Molecular Formula |
C18H19N3O6S2 |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
methyl 5-(2-methylpropyl)-2-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H19N3O6S2/c1-10(2)8-12-15(17(24)27-3)20-18(28-12)19-14(22)9-21-16(23)11-6-4-5-7-13(11)29(21,25)26/h4-7,10H,8-9H2,1-3H3,(H,19,20,22) |
InChI Key |
HHEZZTBQVHTNHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)C(=O)OC |
Origin of Product |
United States |
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